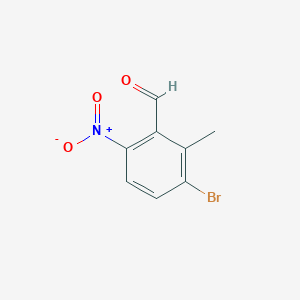

3-bromo-2-methyl-6-nitrobenzaldehyde

Description

3-Bromo-2-methyl-6-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring bromine, methyl, and nitro functional groups at positions 3, 2, and 6, respectively, on the aromatic ring. Its molecular formula is C₈H₆BrNO₃, with a molecular weight of 244.04 g/mol. The compound’s reactivity and physical properties are influenced by the electron-withdrawing nitro (-NO₂) and bromine (-Br) groups, which increase polarity, and the electron-donating methyl (-CH₃) group, which introduces steric effects.

Properties

IUPAC Name |

3-bromo-2-methyl-6-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5-6(4-11)8(10(12)13)3-2-7(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQABMOFTGCXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291350 | |

| Record name | 3-Bromo-2-methyl-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83647-41-0 | |

| Record name | 3-Bromo-2-methyl-6-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methyl-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methyl-6-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-6-nitrobenzaldehyde typically involves multiple steps. One common method includes the nitration of 2-methylbenzaldehyde, followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-6-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-bromo-2-methyl-6-nitrobenzoic acid.

Reduction: 3-bromo-2-methyl-6-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Bromo-2-methyl-6-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it versatile for synthesizing pharmaceuticals and agrochemicals. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of other valuable compounds:

| Reaction Type | Example Product | Key Reagents |

|---|---|---|

| Oxidation | 3-Bromo-2-methyl-6-nitrobenzoic acid | KMnO4, CrO3 |

| Reduction | 3-Bromo-2-methyl-6-aminobenzaldehyde | H2 with Pd/C, SnCl2 |

| Substitution | Various substituted benzaldehydes | NaOCH3, NaOEt |

These reactions highlight its utility as a building block for creating diverse chemical entities necessary for drug development and other applications .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Escherichia coli | 125 |

| Staphylococcus aureus | 62.5 |

| Klebsiella pneumoniae | 250 |

| Pseudomonas aeruginosa | 250 |

| Acinetobacter baumannii | 62.5 |

The mechanism of action is not fully elucidated but may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways . This antimicrobial potential positions the compound as a candidate for further research in medicinal chemistry.

Industrial Applications

Dyes and Pigments Production

In addition to its applications in research and pharmaceuticals, this compound is utilized in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it suitable for creating colorants used in textiles and coatings. The compound's stability and reactivity contribute to its effectiveness in these applications .

Case Studies

-

Synthesis of Antimicrobial Agents

A study investigated the synthesis of novel antimicrobial agents based on derivatives of this compound. The derivatives showed enhanced activity against resistant bacterial strains, demonstrating the compound's potential as a lead structure for drug development . -

Development of Agrochemicals

Research focused on using this compound as an intermediate for synthesizing new pesticides. The synthetic routes were optimized for yield and environmental safety, showcasing the compound's relevance in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-6-nitrobenzaldehyde depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact : The carboxylic acid group in 2-bromo-6-nitrobenzoic acid increases melting point (128°C) compared to aldehydes due to hydrogen bonding .

- Substituent Effects : Bromine and nitro groups enhance polarity and molecular weight relative to dichlorobenzaldehydes. The methyl group in the target compound likely reduces crystallinity, leading to a lower predicted melting point (~100–120°C) than 2-bromo-6-nitrobenzoic acid.

- Positional Isomerism : 3,4-Dichlorobenzaldehyde (78°C) melts higher than 2,4-dichlorobenzaldehyde (72°C), highlighting how substituent positions influence packing efficiency .

Data Table: Comparative Analysis of Key Compounds

| Property | This compound | 2-Bromo-6-nitrobenzoic acid | 2,4-Dichlorobenzaldehyde |

|---|---|---|---|

| Molecular Formula | C₈H₆BrNO₃ | C₇H₄BrNO₄ | C₇H₄Cl₂O |

| Molecular Weight (g/mol) | 244.04 | 244.01 | 175.01 |

| Melting Point (°C) | ~100–120 (predicted) | 128 | 72 |

| Key Functional Groups | -CHO, -Br, -NO₂, -CH₃ | -COOH, -Br, -NO₂ | -CHO, -Cl |

| Reactivity Profile | High (aldehyde oxidation) | Moderate (acid stability) | Moderate (Cl-directed) |

Research Implications and Limitations

While the evidence provides data on dichlorobenzaldehydes and bromonitrobenzoic acids, direct studies on this compound are sparse. Predicted properties rely on substituent effects and analog comparisons . Further experimental work is required to validate melting points, solubility, and reaction kinetics.

Biological Activity

3-Bromo-2-methyl-6-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

This compound is characterized by the presence of bromine, methyl, and nitro substituents on a benzaldehyde structure. The synthesis of this compound often involves bromination and nitration processes, which can be optimized for yield and purity.

Synthesis Methods

- Bromination : The compound can be synthesized through a bromination reaction of 2-methyl-6-nitrobenzaldehyde using brominating agents under controlled conditions.

- Nitration : Nitration can be achieved using nitric acid under acidic conditions, ensuring selectivity for the desired position on the aromatic ring.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its antibacterial and antifungal properties.

Antimicrobial Activity

Recent studies have highlighted the antibacterial effects of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Escherichia coli | 125 |

| Staphylococcus aureus | 62.5 |

| Klebsiella pneumoniae | 250 |

| Pseudomonas aeruginosa | 250 |

| Acinetobacter baumannii | 62.5 |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Acinetobacter baumannii .

The mechanism by which this compound exerts its antibacterial effects is not fully understood but may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. Further research is needed to elucidate these mechanisms.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitro-substituted benzaldehydes, including this compound. The study found that this compound showed promising results against resistant strains of bacteria, suggesting its potential use in developing new antibiotics .

- Synthesis and Structure-Activity Relationship (SAR) : Another research article focused on the synthesis of derivatives of this compound and their biological evaluation. The SAR analysis indicated that modifications to the nitro group significantly affected the biological activity, providing insights into optimizing compounds for enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.